molecular formula C13H18N2O6 B11108712 N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine

N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine

Cat. No.: B11108712
M. Wt: 298.29 g/mol
InChI Key: WLLHTFRIRXXZRS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine is a synthetic organic compound characterized by its unique structural features It consists of a pentopyranosylamine moiety attached to a 4,5-dimethyl-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine typically involves a multi-step process:

    Nitration: The starting material, 4,5-dimethylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Glycosylation: The nitro-substituted aromatic compound is then subjected to glycosylation with a pentopyranosyl donor under acidic conditions to form the glycosidic bond.

    Amidation: Finally, the glycosylated intermediate is reacted with an amine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: N-(4,5-dimethyl-2-aminophenyl)pentopyranosylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidic bonds. Its nitro group can be reduced to an amino group, making it useful in labeling and detection assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its glycosidic and aromatic moieties. The nitro group can participate in redox reactions, influencing the compound’s activity and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dimethyl-2-nitrophenyl)glucopyranosylamine: Similar structure but with a glucopyranosyl moiety.

    N-(4,5-dimethyl-2-nitrophenyl)galactopyranosylamine: Contains a galactopyranosyl group instead of a pentopyranosyl group.

Uniqueness

N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine is unique due to its specific combination of a pentopyranosylamine moiety and a 4,5-dimethyl-2-nitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

2-(4,5-dimethyl-2-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C13H18N2O6/c1-6-3-8(9(15(19)20)4-7(6)2)14-13-12(18)11(17)10(16)5-21-13/h3-4,10-14,16-18H,5H2,1-2H3

InChI Key

WLLHTFRIRXXZRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O

Origin of Product

United States

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